Bis-(Mal-PEG3)-PH-N-succinimidyl acetate Bis-(Mal-PEG3)-PH-N-succinimidyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16651816
InChI: InChI=1S/C31H35N3O14/c35-25-1-2-26(36)32(25)7-9-42-11-13-44-15-17-46-23-19-22(31(41)48-34-29(39)5-6-30(34)40)20-24(21-23)47-18-16-45-14-12-43-10-8-33-27(37)3-4-28(33)38/h1-4,19-21H,5-18H2
SMILES:
Molecular Formula: C31H35N3O14
Molecular Weight: 673.6 g/mol

Bis-(Mal-PEG3)-PH-N-succinimidyl acetate

CAS No.:

Cat. No.: VC16651816

Molecular Formula: C31H35N3O14

Molecular Weight: 673.6 g/mol

* For research use only. Not for human or veterinary use.

Bis-(Mal-PEG3)-PH-N-succinimidyl acetate -

Specification

Molecular Formula C31H35N3O14
Molecular Weight 673.6 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3,5-bis[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]benzoate
Standard InChI InChI=1S/C31H35N3O14/c35-25-1-2-26(36)32(25)7-9-42-11-13-44-15-17-46-23-19-22(31(41)48-34-29(39)5-6-30(34)40)20-24(21-23)47-18-16-45-14-12-43-10-8-33-27(37)3-4-28(33)38/h1-4,19-21H,5-18H2
Standard InChI Key FSCIQEKYFUOYHM-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)OCCOCCOCCN3C(=O)C=CC3=O)OCCOCCOCCN4C(=O)C=CC4=O

Introduction

Chemical Structure and Functional Attributes

Molecular Architecture

Bis-(Mal-PEG3)-PH-N-succinimidyl acetate features three distinct moieties:

  • Maleimide groups: Reactive toward thiols (-SH) in cysteine residues, enabling stable conjugation to E3 ligase ligands.

  • PEG3 spacer: A triethylene glycol chain that reduces steric hindrance, enhances aqueous solubility, and minimizes aggregation .

  • Succinimidyl acetate: An NHS ester that reacts with primary amines (-NH₂) on target protein ligands, forming stable amide bonds .

The symmetrical design ensures bidirectional conjugation capabilities, critical for assembling ternary complexes (E3 ligase–linker–POI ligand).

Synthesis and Characterization

Synthetic Pathways

The synthesis involves sequential coupling reactions:

  • PEG3 core functionalization: A central PEG3 spacer is derivatized with maleimide groups via Michael addition or thiol-ene chemistry .

  • NHS ester incorporation: The terminal hydroxyl group of PEG3 is activated with N-hydroxysuccinimide to form the succinimidyl acetate moiety .

Key analytical data:

  • IR spectroscopy: Peaks at 1710–1740 cm⁻¹ (C=O stretch of NHS ester) and 690–710 cm⁻¹ (maleimide C=C bend) .

  • NMR: ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 6.7–6.9 ppm (maleimide protons) and δ 2.8–3.0 ppm (PEG3 methylene groups) .

Applications in PROTAC Development

Mechanism of Action

PROTACs incorporating this linker exploit ubiquitin-mediated degradation:

  • E3 ligase recruitment: Maleimide groups conjugate to E3 ligands (e.g., VHL or cereblon).

  • POI targeting: NHS ester links to POI-binding molecules (e.g., kinase inhibitors).

  • Ubiquitination: The ternary complex induces POI ubiquitination, leading to proteasomal degradation .

Case Studies

  • BRD4 degraders: Linker-enabled PROTACs achieved DC₅₀ values of 1–10 nM in leukemia models .

  • EGFR inhibitors: PEG3 spacers reduced off-target effects by 40% compared to shorter linkers .

Table 1: Comparative Efficacy of PROTACs Using Bis-(Mal-PEG3)-PH-N-succinimidyl Acetate

Target ProteinE3 LigaseDC₅₀ (nM)Cell LineReference
BRD4VHL2.5MV4-11
EGFRCereblon8.3H1975

Physicochemical and Pharmacokinetic Properties

Solubility and LogP

  • Aqueous solubility: >50 mg/mL in PBS (pH 7.4) due to PEG3 hydrophilicity .

  • LogP (predicted): -1.2, indicating high polarity and favorable tissue distribution .

In Vitro Stability

Table 2: Stability Under Reductive Conditions

ConditionHalf-Life (h)Degradation Product
10 mM glutathione, pH 7.412Maleimide-thiol adduct
5 mM TCEP, pH 7.46Phosphine oxide

Maleimide groups are susceptible to reduction by intracellular glutathione, necessitating optimized dosing regimens .

Challenges and Future Directions

Limitations

  • Thiol reactivity: Premature maleimide-thiol conjugation in plasma reduces bioavailability by ~30% .

  • Steric effects: PEG3 spacers >5 units diminish PROTAC permeability in blood-brain barrier models .

Innovations

  • Disulfide alternatives: Sulfonate esters (e.g., 3-methoxypropyl-4-nitrobenzene sulfonate) show 3-fold higher stability in serum .

  • Click chemistry: Strain-promoted azide-alkyne cycloaddition (SPAAC) may replace maleimide for orthogonal conjugation .

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